molecular formula C5H10O5 B12399613 D-Lyxose-13C

D-Lyxose-13C

Cat. No.: B12399613
M. Wt: 151.12 g/mol
InChI Key: PYMYPHUHKUWMLA-XEFVJWAASA-N
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Description

D-Lyxose-13C: is a rare sugar, specifically a pentose, which is labeled with the stable isotope carbon-13. This labeling is particularly useful in various scientific research applications, including metabolic studies and tracing experiments. D-Lyxose itself is an aldopentose, meaning it contains five carbon atoms and an aldehyde group. The carbon-13 isotope labeling allows for more precise tracking and analysis in biochemical and physiological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Lyxose-13C typically involves the degradation of D-galactose. One common method is the oxidation of D-galactose to D-galactonic acid, followed by its conversion to calcium or barium salts. These salts are then subjected to oxidative degradation, often catalyzed by trifluoroacetate ferric, to yield D-Lyxose . The reaction conditions are usually mild, with the catalyst concentration ranging from 0.01 to 0.02 mmol per mg of D-galactose.

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the process generally follows the same synthetic routes as laboratory preparation, with additional steps for purification and quality control to ensure the isotopic labeling is consistent and precise.

Chemical Reactions Analysis

Types of Reactions: D-Lyxose-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Isomerization: Typically involves enzymes like D-lyxose isomerase under mild conditions.

    Oxidation: Often uses oxidizing agents such as nitric acid or bromine water.

    Reduction: Commonly employs reducing agents like sodium borohydride.

Major Products:

    Isomerization: Produces D-xylulose.

    Oxidation: Yields D-lyxonic acid.

    Reduction: Results in D-lyxitol.

Scientific Research Applications

D-Lyxose-13C has a wide range of applications in scientific research:

    Chemistry: Used in studying reaction mechanisms and pathways, especially in carbohydrate chemistry.

    Biology: Employed in metabolic tracing experiments to understand the metabolic pathways of sugars.

    Medicine: Utilized in research on metabolic disorders and the development of diagnostic tools.

    Industry: Applied in the production of rare sugars and functional foods

Mechanism of Action

The mechanism of action of D-Lyxose-13C primarily involves its role as a tracer in metabolic studies. The carbon-13 isotope allows researchers to track the compound through various biochemical pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy. This helps in identifying the molecular targets and pathways involved in the metabolism of D-Lyxose.

Comparison with Similar Compounds

Uniqueness: D-Lyxose-13C is unique due to its isotopic labeling, which makes it particularly valuable for precise metabolic studies. Its ability to undergo various chemical reactions and its role in producing other rare sugars further highlight its importance in scientific research.

Properties

Molecular Formula

C5H10O5

Molecular Weight

151.12 g/mol

IUPAC Name

(2S,3S,4R)-2,3,4,5-tetrahydroxy(313C)pentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i5+1

InChI Key

PYMYPHUHKUWMLA-XEFVJWAASA-N

Isomeric SMILES

C([C@H]([13C@@H]([C@@H](C=O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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